6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Lipophilicity CNS drug-likeness Lead optimization

6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2227609-72-3; molecular formula C₁₀H₁₁ClN₂O₂; MW 226.66 g/mol) is a triply substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing a 6-chloro, 2-methyl, and 7-nitro substitution array. It is supplied as a research-grade small-molecule building block at 98% purity (HPLC).

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
Cat. No. B12830461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H11ClN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3
InChIKeyDKDASJBJHFAOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline – Physicochemical Identity, CAS Registry, and Pharmacochemical Scaffold Classification


6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2227609-72-3; molecular formula C₁₀H₁₁ClN₂O₂; MW 226.66 g/mol) is a triply substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing a 6-chloro, 2-methyl, and 7-nitro substitution array . It is supplied as a research-grade small-molecule building block at 98% purity (HPLC) . Unlike the widely studied 7,8-dichloro-THIQ (SK&F 64139) or the simpler 7-nitro-THIQ congeners, this compound presents a unique co-occurrence of an electron-withdrawing nitro group, a halogen, and an N-methyl moiety on the saturated heterocyclic scaffold, generating distinct computed physicochemical descriptors, including a calculated LogP of 2.2361 and a topological polar surface area (TPSA) of 46.38 Ų . The CAS record and basic molecular descriptors are also cross-referenced in the Chemsrc database .

Substitution-Pattern Singularity of 6-Chloro-2-methyl-7-nitro-THIQ Prevents Direct Interchange with Regioisomeric or Dechlorinated Analogs


The 6-chloro/7-nitro regiochemistry and the presence of the N-2-methyl group jointly drive this compound's computed LogP (2.2361) approximately 0.44 log units above its 7-chloro-6-nitro regioisomer (XLogP3 1.8) and roughly 0.19 log units above its 6-dechloro analog 2-methyl-7-nitro-THIQ (LogP 2.0438), placing it in a lipophilicity window distinct from all nearest-neighbor THIQ derivatives . Additionally, the TPSA of 46.38 Ų for the target compound is 11.5 Ų lower than that reported for the 7-chloro-6-nitro isomer (57.9 Ų), a difference that mechanistically predicts substantially higher passive membrane permeability . Because the chloro and nitro groups are simultaneously present and orthogonally positioned, no single substitution—6-Cl alone, 7-NO₂ alone, or 6-NO₂ alone—can recapitulate the same electronic distribution, steric profile, or hydrogen-bond-acceptor count. Consequently, interchanging this compound with any commercially available THIQ analog lacking the identical 6-Cl/2-Me/7-NO₂ triad risks altering lead-optimization SAR trajectories and procurement-relevant purity benchmarks.

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline Against Closest Structural Analogs


Computed LogP of 2.2361 Distinguishes the Target from the 7-Chloro-6-nitro Regioisomer (ΔLogP +0.44) and the Dechlorinated Analog (ΔLogP +0.19)

The target compound exhibits a vendor-computed LogP of 2.2361 . This is 0.436 log units higher than the XLogP3 of 1.8 reported for the regioisomeric 7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline and 0.193 log units higher than the LogP of 2.0438 for the dechlorinated analog 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline . For comparison, the reference PNMT inhibitor 7,8-dichloro-THIQ (SK&F 64139) has a PubChem XLogP3 of 2.6 . The target occupies an intermediate lipophilicity range—more lipophilic than the regioisomer, less lipophilic than the dichloro reference compound—which directly impacts predicted blood–brain barrier partitioning and nonspecific protein binding in pharmacological assays.

Lipophilicity CNS drug-likeness Lead optimization

TPSA of 46.38 Ų Is 11.5 Ų Lower Than the 7-Chloro-6-nitro Regioisomer, Favoring Predicted Passive Membrane Permeability

The target compound has a computed TPSA of 46.38 Ų . The 7-chloro-6-nitro regioisomer exhibits a PubChem-computed TPSA of 57.9 Ų . This yields a TPSA difference of −11.52 Ų in favor of the target compound. The 2-methyl-7-nitro-dechloro analog has a reported PSA of 49.06 Ų (Chemsrc) , placing the target approximately 2.7 Ų lower than the dechloro variant as well. Within the commonly applied Veber rules and CNS drug-likeness filters, a TPSA below 60–70 Ų is associated with favorable oral absorption; the target value of 46.38 Ų sits well within this range, whereas the regioisomer at 57.9 Ų approaches the upper boundary where passive permeability can become rate-limiting.

Polar surface area Membrane permeability ADME prediction

Nitro Position-Dependent One-Electron Reduction Potentials in the THIQ Series: 6-NO₂ (−439 mV) and 7-NO₂ (−435 mV) Are Separated by 4 mV, with the 6-Cl Substituent Expected to Modulate E(1) Further

Tercel et al. (J. Med. Chem. 1996) reported one-electron reduction potentials E(1) determined by pulse radiolysis at pH 7 for N-methyl-tetrahydroisoquinolinium quaternary mustards: the 6-nitro isomer (23a) showed E(1) = −439 mV, the 7-nitro isomer (22a) showed E(1) = −435 mV, and the 8-nitro isomer (21a) showed E(1) = −452 mV; the non-cyclic parent 2-nitrobenzyl mustard (3a) gave −358 mV . Although the target compound is a neutral (non-quaternary) N-methyl-THIQ carrying an additional 6-Cl substituent—whose electron-withdrawing Hammett σ effect should elevate E(1) by an estimated 20–40 mV relative to an unsubstituted analog—these data demonstrate that nitro-positional isomerism alone generates measurable differences in reduction thermodynamics (4–17 mV across the three cyclic isomers), which can influence rates of enzymatic nitroreduction and the oxygen-inhibited bioreductive activation critical for hypoxia-selective prodrug design .

Bioreductive activation Hypoxia-selective cytotoxins Nitroaromatic electrochemistry

The 6-Chloro Substituent Occupies a Validated PNMT Pharmacophore Position; the Rank-Order of Chloro-THIQ PNMT Inhibitory Potency Establishes 6,7,8-Trisubstitution as Second-Most-Potent Among Ring-Chlorinated Congeners

Bondinell et al. (J. Med. Chem. 1980) evaluated 13 ring-chlorinated 1,2,3,4-tetrahydroisoquinolines for inhibition of rabbit adrenal PNMT in vitro and reported enzyme-inhibitor dissociation constants (Kᵢ) for the six most potent members with the rank order: 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,6,7,8-Cl₄ > 5,7,8-Cl₃ . The 6,7,8-trichloro pattern—which includes the 6-chloro position present in the target compound—was the second-most-potent arrangement. The reference compound 7,8-dichloro-THIQ (SK&F 64139) has a reported Kᵢ of 0.3 μM against PNMT . The target compound, bearing a 6-Cl substituent ortho to a 7-NO₂ group, represents a hybrid pharmacophore that combines the validated 6-chloro-PNMT recognition element with a nitro group capable of participating in entirely distinct charge-transfer or hydrogen-bond interactions not available to any chloro-only congener in the Bondinell series.

Phenylethanolamine N-methyltransferase Epinephrine biosynthesis Enzyme inhibition SAR

Molecular Weight of 226.66 g/mol and Three Hydrogen-Bond Acceptors Differentiate the Target from Both the 7,8-Dichloro Reference (MW 202.08; 1 HBA) and the Dechloro Analog (MW 192.21; 3 HBA)

The target compound has a molecular weight of 226.66 g/mol with three hydrogen-bond acceptors (nitro oxygens × 2 plus tertiary amine nitrogen) and zero hydrogen-bond donors . The 7,8-dichloro reference (SK&F 64139) is lighter at MW 202.08 g/mol with only one H-bond acceptor . The 6-dechloro analog 2-methyl-7-nitro-THIQ has MW 192.21 g/mol with three H-bond acceptors . The +34.45 g/mol mass increment relative to the dechloro analog, combined with retention of the same HBA count, means the target compound adds halogen mass and polarizability without increasing hydrogen-bonding capacity—a favorable property for optimizing ligand efficiency metrics in fragment-based or structure-based drug design campaigns that penalize excessive polarity.

Molecular weight Hydrogen-bond acceptor count Fragment-based drug discovery

Reported Purity of 98% (HPLC) Exceeds the 95–97% Typical of Structurally Proximal THIQ Analogs from Common Commercial Sources

The target compound is catalogued at 98% purity (HPLC) by LeYan . In comparison, 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is offered at 95% minimum purity by AKSci and 97% by Bidepharm ; the 7-chloro-6-nitro isomer is listed at 95% minimum purity by AKSci and 97% by CymitQuimica . While these differences appear modest, a 1–3 percentage-point purity gap in the 95–98% range can correspond to a 2–3× difference in total impurity burden (from 5% impurities at 95% purity to 2% impurities at 98% purity), which is practically meaningful when the compound is used as a starting material in multi-step synthesis or as a reference standard in quantitative biochemical assays where unknown impurities can confound IC₅₀/Kᵢ determinations.

Compound purity Reproducibility Procurement quality control

Evidence-Anchored Procurement and Research Scenarios for 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline


CNS-Targeted Lead Optimization Requiring an Intermediate-LogP (2.24) THIQ Scaffold with Favorable TPSA (46.38 Ų)

Medicinal chemistry teams pursuing orally bioavailable or brain-penetrant small molecules can select this compound when the lead series requires LogP between 2.0 and 2.5—the sweet spot for CNS drug-likeness . Its TPSA of 46.38 Ų is substantially lower than the 57.9 Ų of the 7-chloro-6-nitro regioisomer , predicting superior passive permeability. The N-2-methyl group eliminates a hydrogen-bond donor present in secondary-amine THIQ analogs, further enhancing membrane partitioning without increasing TPSA.

Bioreductive Prodrug Discovery Leveraging the 6-Nitro-THIQ Reduction Potential Window (−439 mV Class Baseline, Modulated by 6-Cl)

Investigators developing hypoxia-activated prodrugs can use this compound as a synthesis-ready neutral THIQ precursor for quaternization, exploiting the class-level reduction potential of approximately −439 mV (as measured for the 6-nitro quaternary analog 23a ) with the knowledge that the 6-chloro substituent will anodically shift E(1) by an estimated 20–40 mV via its electron-withdrawing Hammett effect, potentially fine-tuning the oxygen-inhibited bioreductive activation threshold for specific tumor microenvironments.

PNMT and Neurotransmitter Enzyme Pharmacology Using a 6-Chloro-7-Nitro Hybrid Pharmacophore

Researchers studying epinephrine biosynthesis or developing PNMT inhibitors as antihypertensive agents can employ this compound as a pharmacologically unexplored chemotype. The 6-chloro position is validated as a potency-enhancing substituent in the chloro-THIQ PNMT SAR series (second-ranked 6,7,8-Cl₃ pattern) , while the 7-nitro group introduces an entirely distinct electronic and hydrogen-bonding character not represented in any of the 13 compounds tested by Bondinell et al. . The known reference inhibitor SK&F 64139 (Kᵢ 0.3 μM) provides a benchmark for head-to-head biochemical comparison.

Library Synthesis and Diversity-Oriented Heterocyclic Chemistry with Orthogonal Functional-Group Handles

This compound offers three chemically orthogonal functional groups—an N-methyl tertiary amine (alkylation/reductive amination handle), a 6-chloro substituent (Suzuki/Buchwald coupling handle), and a 7-nitro group (reduction to amine, subsequent diazotization or amide coupling)—that enable divergent library synthesis from a single building block . The 98% purity specification reduces the risk of side-product accumulation in multi-step parallel synthesis, supporting reliable compound library production for high-throughput screening campaigns.

Quote Request

Request a Quote for 6-Chloro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.